![molecular formula C14H13BO4 B1271528 3-Benzyloxycarbonylphenylboronic acid CAS No. 380430-52-4](/img/structure/B1271528.png)
3-Benzyloxycarbonylphenylboronic acid
Overview
Description
3-Benzyloxycarbonylphenylboronic acid is a chemical compound with the molecular formula C14H13BO4 . It is also known by other names such as 3-Benzyloxybenzeneboronic acid, 3-Phenylmethyloxyphenylboronic acid .
Molecular Structure Analysis
The molecular structure of 3-Benzyloxycarbonylphenylboronic acid consists of a benzene ring attached to a boronic acid group and a benzyloxycarbonyl group . The InChI code for this compound is InChI=1S/C14H13BO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9,17-18H,10H2
.
Physical And Chemical Properties Analysis
3-Benzyloxycarbonylphenylboronic acid has a molecular weight of 256.06 g/mol . It has a predicted boiling point of 466.2±47.0 °C . The melting point ranges from 138-146°C .
Scientific Research Applications
Chemical Synthesis
3-Benzyloxycarbonylphenylboronic acid is used in various chemical synthesis processes . Its unique structure allows it to participate in a variety of reactions, contributing to the formation of complex molecules.
Suzuki-Miyaura Coupling
This compound is used as a reactant in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry for the synthesis of biaryl compounds.
Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent
3-Benzyloxycarbonylphenylboronic acid is used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagents . These reagents are important for the synthesis of PET imaging agents.
Synthesis of Substituted Isoindolines
This compound is used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction . Isoindolines are a type of heterocyclic compound that have applications in medicinal chemistry.
Ruthenium-catalyzed Hydrogenation
3-Benzyloxycarbonylphenylboronic acid is used in ruthenium-catalyzed hydrogenation . This is a type of reaction where a substrate is reduced, in the presence of a ruthenium catalyst, by adding hydrogen across a double or triple bond.
Material Science
In the field of material science, this compound can be used in the development of new materials with unique properties . Its boronic acid group can form stable covalent bonds with materials containing hydroxyl groups, such as polymers and ceramics.
Safety And Hazards
properties
IUPAC Name |
(3-phenylmethoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9,17-18H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEBLYAGYRLJRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378306 | |
Record name | 3-Benzyloxycarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxycarbonylphenylboronic acid | |
CAS RN |
380430-52-4 | |
Record name | 1-(Phenylmethyl) 3-boronobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380430-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyloxycarbonylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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